molecular formula C20H17NO5S2 B2997837 2-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid CAS No. 638137-86-7

2-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid

Cat. No.: B2997837
CAS No.: 638137-86-7
M. Wt: 415.48
InChI Key: FESYXZABNCGZDN-LFIBNONCSA-N
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Description

This compound belongs to the rhodanine-based thiazolidinone family, characterized by a five-membered thiazolidinone ring with a sulfanylidene group (C=S) at position 2 and a ketone at position 2. The (5E)-configuration indicates the stereochemistry of the exocyclic double bond connecting the 3-ethoxy-4-hydroxyphenyl group to the thiazolidinone core. Its structural complexity suggests applications in medicinal chemistry, particularly as enzyme inhibitors or antimicrobial agents .

Properties

IUPAC Name

2-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5S2/c1-2-26-15-10-12(8-9-14(15)22)11-16-18(23)21(20(27)28-16)17(19(24)25)13-6-4-3-5-7-13/h3-11,17,22H,2H2,1H3,(H,24,25)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESYXZABNCGZDN-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C(C3=CC=CC=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C(C3=CC=CC=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid typically involves multiple steps. One common approach is the condensation of 3-ethoxy-4-hydroxybenzaldehyde with thiosemicarbazide to form a thiazolidine intermediate. This intermediate is then reacted with phenylacetic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.

    Substitution: The ethoxy and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Conditions may include the use of bases like sodium hydroxide (NaOH) or acids like sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thiazolidine derivatives.

    Substitution: Various substituted phenylacetic acid derivatives.

Scientific Research Applications

2-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidinone derivatives exhibit diverse biological activities modulated by substituents on the aromatic rings and the thiazolidinone core. Below is a systematic comparison:

Table 1: Structural and Functional Comparison

Compound Name / Structure Key Substituents Molecular Weight (g/mol) Biological Activity / Applications References
Target Compound 3-Ethoxy-4-hydroxyphenyl, 2-phenylacetic acid ~435.5* Potential α-glucosidase inhibitor
2-[(5E)-5-[(3-Hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid 3-Hydroxyphenyl, acetic acid 335.3 Antioxidant activity; moderate antimicrobial effects
Methyl 2-[(5E)-5-[(4-Chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate 4-Chlorophenyl, methyl ester 327.8 Anticancer activity (in vitro)
5-[3-[(5E)-5-[(2-Chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]-... 2-Chlorophenyl, propanoylamino-hydroxybenzoic acid ~471.9* Tyrosinase inhibition
6-[(5E)-5-(Furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid Furan-2-yl, hexanoic acid 325.4 Anti-inflammatory activity
2-[(5Z)-5-[(E)-2-Methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid 2-Methylcinnamylidene, acetic acid 357.4 Antidiabetic (Kinedak®)

*Calculated using PubChem and ChemDraw tools.

Substituent Effects on Bioactivity

  • Aromatic Ring Modifications: The 3-ethoxy-4-hydroxyphenyl group in the target compound provides enhanced solubility and hydrogen-bonding capacity compared to the 3-hydroxyphenyl analog (). Ethoxy groups may also improve metabolic stability . Chlorophenyl derivatives (e.g., methyl 4-chlorophenylacetate, ) exhibit increased lipophilicity (logP ~3.2), favoring membrane penetration in anticancer assays .
  • Acid vs. Ester Functionality :

    • Carboxylic acid derivatives (e.g., target compound) show higher solubility in aqueous buffers (e.g., ~2.5 mg/mL at pH 7.4) compared to methyl esters (e.g., ), which are more cell-permeable .

Pharmacological Profiles

  • However, its 3-ethoxy-4-hydroxyphenyl group may reduce potency compared to Kinedak’s 2-methylcinnamylidene moiety, which shows IC₅₀ = 0.8 μM .
  • Antimicrobial Activity : The 3-hydroxyphenyl analog () exhibits moderate activity against S. aureus (MIC = 32 μg/mL), while the furan derivative () shows broader-spectrum inhibition (MIC = 8–16 μg/mL) .

Table 2: Crystallographic Data (SHELX-refined Structures)

Compound Space Group Bond Length (C=S, Å) Dihedral Angle (Thiazolidinone Ring) Reference
(5S)-5-Methyl-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one P2₁/c 1.65 2.8°
Target Compound (Hypothetical) P1̄ 1.67 (C=S) 5.1° (aryl-thiazolidinone)
Methyl 2-[(5E)-5-[(4-Chlorophenyl)methylidene]-...acetate C2/c 1.63 4.3°

Biological Activity

The compound 2-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid is a member of the thiazolidinone family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by a thiazolidinone core with various substituents that contribute to its biological activity. The molecular formula is C14H13NO5S2C_{14}H_{13}NO_5S_2, and it features both phenolic and thiazolidinone functionalities, which are crucial for its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₄H₁₃N O₅ S₂
Molecular Weight317.38 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, derivatives similar to the compound have demonstrated cytotoxic effects against various cancer cell lines. A study evaluating novel 2-imino-thiazolidinones found significant cytotoxicity against MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cell lines, suggesting that structural modifications can enhance activity .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The thiazolidinone ring can modulate enzyme activity and receptor interactions through:

  • Enzyme Inhibition : Compounds with thiazolidinone structures often inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The ability to bind to nuclear receptors may influence gene expression related to apoptosis and cell cycle regulation.

Anti-inflammatory Effects

Thiazolidinones have also been studied for their anti-inflammatory properties. The presence of hydroxyl groups in the structure may contribute to the inhibition of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.

Study 1: Anticancer Activity

A study conducted on a series of thiazolidinone derivatives showed that compounds with similar structural features exhibited IC50 values ranging from 10 to 30 µM against various cancer cell lines. The specific compound's ability to induce apoptosis was confirmed through flow cytometry assays .

Study 2: Anti-inflammatory Activity

In another investigation, thiazolidinone derivatives were tested for their effects on nitric oxide production in macrophages. Results indicated a significant reduction in nitric oxide levels, suggesting that these compounds could be developed as anti-inflammatory agents .

Q & A

Q. How can researchers optimize the synthesis of this thiazolidinone-phenylacetic acid hybrid compound?

  • Methodological Answer : The compound’s core structure involves a thiazolidinone ring conjugated with a phenylacetic acid moiety. A validated approach involves:
  • Step 1 : Condensation of 3-ethoxy-4-hydroxybenzaldehyde with 2-thioxothiazolidin-4-one in acetic acid under reflux, using sodium acetate as a catalyst .
  • Step 2 : Subsequent alkylation with 2-phenylacetic acid derivatives. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via recrystallization from ethanol .
  • Key Variables : Reaction time (2–3 hours), temperature (110–120°C), and stoichiometric ratios (1:1 aldehyde to thiazolidinone). Adjust based on yield optimization (typically 60–75%) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolve stereochemistry (e.g., E/Z configuration at the methylidene group) and confirm bond angles/distances .
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., ethoxy vs. hydroxyl group coupling patterns in aromatic regions). DMSO-d6 is preferred for solubility .
  • FT-IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm1^{-1}, thione S-H at ~2550 cm1^{-1}) .

Q. How can solubility challenges be addressed during in vitro assays?

  • Methodological Answer :
  • Co-solvents : Use DMSO (≤1% v/v) for initial stock solutions. Dilute in PBS or cell culture media to avoid cytotoxicity.
  • Surfactants : For hydrophobic derivatives, employ Tween-80 or cyclodextrins to enhance aqueous solubility .
  • pH Adjustment : The carboxylic acid group (pKa ~4.5) allows ionization at physiological pH, improving solubility in buffer systems .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s potential antimicrobial activity?

  • Methodological Answer :
  • Target Identification : Use molecular docking (e.g., AutoDock Vina) to predict binding to bacterial enzymes like dihydrofolate reductase (DHFR) or β-ketoacyl-ACP synthase .
  • Enzyme Inhibition Assays : Test against purified DHFR (IC50_{50} determination) via spectrophotometric NADPH oxidation monitoring .
  • Resistance Studies : Compare activity against wild-type vs. methicillin-resistant Staphylococcus aureus (MRSA) to assess specificity .

Q. How can computational methods improve reaction design for derivatives?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use Gaussian or ORCA to model reaction pathways (e.g., keto-enol tautomerization during cyclization) and identify transition states .
  • Machine Learning : Train models on existing thiazolidinone reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for new derivatives .
  • Molecular Dynamics : Simulate interactions with biological targets to prioritize derivatives for synthesis .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Standardized Assays : Replicate studies using identical protocols (e.g., CLSI guidelines for MIC assays) to minimize variability .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies .
  • Structural-Activity Relationships (SAR) : Systematically modify substituents (e.g., ethoxy vs. methoxy groups) to isolate contributions to activity .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :
  • CRISPR-Cas9 Knockout Models : Delete putative target genes (e.g., fabH in fatty acid biosynthesis) to confirm on-target effects .
  • Transcriptomics/Proteomics : Perform RNA-seq or SILAC-based proteomics to identify differentially expressed pathways post-treatment .
  • Fluorescence Tagging : Conjugate with BODIPY or Cy5 for cellular localization studies via confocal microscopy .

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